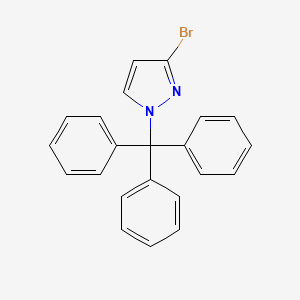

3-Bromo-1-(triphenylmethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H17BrN2 |

|---|---|

Molecular Weight |

389.3 g/mol |

IUPAC Name |

3-bromo-1-tritylpyrazole |

InChI |

InChI=1S/C22H17BrN2/c23-21-16-17-25(24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |

InChI Key |

OICFQKUABUVZQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC(=N4)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 1 Triphenylmethyl 1h Pyrazole and Its Precursors

Strategies for Pyrazole (B372694) Ring Formation

The initial step in synthesizing the target molecule is the construction of the pyrazole heterocycle itself. Two primary and classical methodologies are widely employed for this purpose: cyclization reactions and 1,3-dipolar cycloadditions.

The most common and historically significant method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. This reaction proceeds via a cyclocondensation mechanism, where the hydrazine, acting as a binucleophile, attacks the two carbonyl carbons of the 1,3-dicarbonyl compound, followed by dehydration to form the aromatic pyrazole ring.

The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl component. For the synthesis of the pyrazole precursor to the title compound, hydrazine hydrate (B1144303) is reacted with a suitable 1,3-dicarbonyl compound, such as malondialdehyde or its synthetic equivalents, under acidic or basic conditions to yield the parent 1H-pyrazole.

Table 1: Examples of Pyrazole Synthesis via Cyclocondensation This table is interactive. You can sort and filter the data.

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Hydrazine | Acetylacetone | Acid (e.g., H₂SO₄) | 3,5-Dimethyl-1H-pyrazole | |

| Phenylhydrazine | Dibenzoylmethane | Acetic Acid | 1,3,5-Triphenyl-1H-pyrazole |

An alternative and powerful strategy for constructing the pyrazole ring is through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. rsc.org This method typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon double or triple bond. researchgate.net

For instance, the reaction of diazomethane (B1218177) with acetylene (B1199291) yields the parent 1H-pyrazole. Substituted pyrazoles can be accessed with high regioselectivity by using substituted alkynes and diazo compounds. Nitrile imines, often generated in situ from hydrazonoyl halides, react readily with alkynes to afford 1,3,5-trisubstituted pyrazoles. rsc.org This approach is particularly valuable for creating specific substitution patterns that may be difficult to achieve through cyclocondensation methods. researchgate.net

Selective Bromination of Pyrazole Cores

With the pyrazole ring constructed, the next critical step is the introduction of a bromine atom at the C-3 position. The regioselectivity of electrophilic substitution on the pyrazole ring is a key consideration in this process.

Direct electrophilic bromination of the unsubstituted 1H-pyrazole ring typically occurs at the C-4 position, which is the most electron-rich and sterically accessible position. researchgate.netbeilstein-archives.org However, to obtain the required 3-bromopyrazole precursor, specific reaction conditions or strategies must be employed.

One documented method for the direct synthesis of 3-bromo-1H-pyrazole involves dissolving pyrazole in hydrobromic acid and treating it with an oxidizing agent like potassium dichromate at a controlled temperature. This process affords the desired 3-bromo isomer in good yield. guidechem.com Another approach involves the use of a bulky protecting group on the nitrogen, such as a triisopropylsilyl (TIPS) group, which can sterically direct bromination with reagents like N-Bromosuccinimide (NBS) to the C-3 (or C-5) position. johnshopkins.edu

Table 2: Direct Bromination Methods for Pyrazole This table is interactive. You can sort and filter the data.

| Substrate | Brominating Agent | Conditions | Major Product | Reference(s) |

|---|---|---|---|---|

| 1H-Pyrazole | Br₂ in CCl₄ | Room Temperature | 4-Bromo-1H-pyrazole | beilstein-archives.org |

| 1H-Pyrazole | NBS in CH₃CN | Room Temperature | 4-Bromo-1H-pyrazole | beilstein-archives.org |

| 1H-Pyrazole | K₂Cr₂O₇ / HBr | 5–15 °C | 3-Bromo-1H-pyrazole | guidechem.com |

The inherent reactivity of the pyrazole ring dictates that electrophilic attack is favored at the C-4 position due to the stabilization of the Wheland intermediate. The nitrogen atoms exert a deactivating effect on the adjacent C-3 and C-5 positions. Therefore, achieving substitution at the C-3 position over the C-4 position requires overcoming this natural preference.

Strategies to control this regioselectivity include:

Blocking the C-4 position: If the C-4 position is already substituted (e.g., with a group that can be later removed), bromination is directed to the C-3 or C-5 positions.

Use of bulky N-1 substituents: As mentioned, large groups on the ring nitrogen can sterically hinder the C-5 position, favoring reaction at C-3, although this does not always overcome the electronic preference for C-4. johnshopkins.edu

Specific reaction conditions: As seen in the direct synthesis of 3-bromo-1H-pyrazole, the choice of solvent and reagent system (e.g., HBr/oxidant) can fundamentally alter the regiochemical outcome. guidechem.com

The most practical and common route to the title compound involves the synthesis of 3-bromo-1H-pyrazole as a distinct intermediate, thus ensuring the correct positional isomerism before proceeding to the final N-alkylation step.

Besides direct bromination, indirect methods offer powerful alternatives for synthesizing 3-bromopyrazole. One of the most prominent indirect routes is the Sandmeyer reaction . wikipedia.orgnih.govyoutube.com This sequence begins with the synthesis of 3-amino-1H-pyrazole, which can be prepared by the condensation of hydrazine with β-ketonitriles. chemicalbook.comchim.it The amino group is then converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. nih.govorganic-chemistry.org The subsequent treatment of this diazonium salt with a copper(I) bromide (CuBr) solution replaces the diazonium group with a bromine atom, yielding 3-bromo-1H-pyrazole. google.com

Other potential, though less common, indirect strategies include:

Dehydroxyhalogenation: This involves converting a 3-hydroxypyrazole (a pyrazolone) into a 3-bromopyrazole using reagents like phosphorus oxybromide (POBr₃). researchgate.net

Halogen Exchange: While less common for introducing bromine, a halogen exchange (halex) reaction could theoretically be used to convert a different 3-halopyrazole (e.g., 3-iodo- or 3-chloropyrazole) into the desired bromo derivative, often requiring metal catalysis. science.gov

These indirect methods, particularly the Sandmeyer reaction, provide a robust and reliable pathway to the 3-bromopyrazole precursor, circumventing the regioselectivity challenges of direct bromination.

Following the successful synthesis of the 3-bromo-1H-pyrazole precursor via one of the above methodologies, the final step to obtain 3-Bromo-1-(triphenylmethyl)-1H-pyrazole is the N-alkylation. This is typically achieved by reacting 3-bromo-1H-pyrazole with triphenylmethyl chloride (trityl chloride) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which acts as a scavenger for the HCl byproduct. total-synthesis.comacgpubs.org The bulky trityl group selectively attaches to the pyrazole nitrogen, yielding the final target compound.

N-Functionalization with the Triphenylmethyl Moiety

The introduction of a triphenylmethyl (trityl) group onto the pyrazole nitrogen atom is a key step in the synthesis of the target compound. This process, known as N-functionalization, is governed by the principles of N-alkylation and the strategic use of protecting groups.

N-Alkylation Strategies for Introducing Bulky Substituents at the N1 Position

The N-alkylation of pyrazoles, particularly unsymmetrical ones like 3-bromopyrazole, presents a challenge of regioselectivity, as the substitution can occur at either the N1 or N2 position. The introduction of a sterically demanding substituent such as the triphenylmethyl group is significantly influenced by the steric hindrance around the nitrogen atoms. Generally, the alkylation of 3-substituted pyrazoles with bulky electrophiles favors substitution at the less sterically hindered N1 position.

Standard N-alkylation methods typically involve the deprotonation of the pyrazole NH with a base, followed by the addition of an alkyl halide. semanticscholar.org A common procedure involves using a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of triphenylmethyl chloride (trityl chloride). The reaction of 3-(trifluoromethyl)-1H-pyrazole with a similarly bulky electrophile, (2-bromophenyl)diphenylmethyl chloride, utilized NaH in THF, suggesting this is a viable strategy. nih.gov

Another widely used method employs potassium carbonate (K2CO3) in DMF, which has proven effective for regioselective N1-alkylation of various 3-substituted pyrazoles. researchgate.net The choice of base and solvent can significantly impact the ratio of N1 to N2 isomers. For bulky alkylating agents, the steric differentiation between the two nitrogen atoms is the primary factor controlling the regioselectivity, leading predominantly to the N1-trityl product.

Alternative acid-catalyzed methods have also been developed for N-alkylation of pyrazoles, which can be advantageous as they avoid the use of strong bases. semanticscholar.orgmdpi.com These methods often utilize electrophiles like trichloroacetimidates in the presence of a Brønsted acid catalyst. semanticscholar.orgmdpi.com The reaction proceeds through a carbocation intermediate, and for unsymmetrical pyrazoles, the regioselectivity is also controlled by sterics. semanticscholar.orgmdpi.com

Table 1: Comparison of N-Alkylation Strategies for Pyrazoles

| Strategy | Reagents | Typical Solvents | Key Features |

|---|---|---|---|

| Base-Mediated (Strong Base) | NaH, Triphenylmethyl chloride | THF, DMF | High reactivity; suitable for less reactive pyrazoles. |

| Base-Mediated (Weak Base) | K2CO3, Triphenylmethyl chloride | DMF, Acetonitrile (B52724) | Milder conditions; often provides good regioselectivity. researchgate.net |

| Acid-Catalyzed | Trichloroacetimidates, Brønsted Acid (e.g., CSA) | Dichloroethane (DCE) | Avoids strong bases; regioselectivity is sterically controlled. semanticscholar.orgmdpi.com |

| Phase-Transfer Catalysis | Alkyl halide, K2CO3, Phase-Transfer Catalyst (e.g., TBAB) | Biphasic or solvent-free | Can be a greener alternative with high yields. researchgate.net |

Protective Group Chemistry Considerations for the N1 Position in Pyrazole Synthesis

The triphenylmethyl group is not only a bulky substituent but also serves as a valuable protecting group in organic synthesis. Its large size can effectively block one side of the pyrazole ring, directing subsequent reactions to other positions with high regioselectivity. For instance, after protection of the N1 position, reactions like metallation followed by electrophilic substitution would be directed to the C5 position.

The trityl group is known for its stability under basic, oxidative, and reductive conditions, making it compatible with a wide range of synthetic transformations. However, a key characteristic of the trityl group is its lability under acidic conditions. nih.gov This allows for its selective removal, often using mild acidic conditions such as dilute trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or by using a Lewis acid in the presence of a scavenger. rsc.org This selective deprotection is a crucial aspect of its utility as a protecting group, allowing the NH functionality to be revealed at a later stage in a synthetic sequence. The stability of the N-trityl bond is significantly higher than that of an O-trityl bond, but it can be cleaved when necessary.

Integrated Multi-Step Synthesis Protocols

Convergent and Linear Synthesis Pathways for this compound

Linear Synthesis Pathway:

A linear synthesis involves the sequential modification of a starting material to build the target molecule. A logical linear approach to this compound would start with the commercially available pyrazole.

Step 1: Bromination of Pyrazole. The first step is the regioselective bromination of the pyrazole ring at the C3(5) position. A reported method for synthesizing 3-bromo-1H-pyrazole involves treating pyrazole with hydrobromic acid and an oxidizing agent like potassium dichromate at low temperatures (5-15°C). guidechem.comchemicalbook.com This method can achieve high yields and good control over the reaction to prevent over-halogenation. guidechem.com

Step 2: N-Alkylation of 3-Bromo-1H-pyrazole. The resulting 3-bromo-1H-pyrazole is then N-alkylated with triphenylmethyl chloride. As discussed in section 2.3.1, this reaction can be carried out using a base such as sodium hydride or potassium carbonate in an appropriate solvent like DMF. Due to the steric bulk of the trityl group, this alkylation is expected to proceed with high regioselectivity at the N1 position.

Convergent Synthesis Pathway:

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in a final step. For this compound, a plausible convergent strategy would involve the formation of the pyrazole ring from precursors that already contain the triphenylmethyl and bromo-substituents or their precursors.

Fragment 1 Synthesis: Preparation of triphenylmethyl hydrazine. This can be synthesized from the reaction of hydrazine with triphenylmethyl chloride.

Fragment 2 Synthesis: Preparation of a 3-carbon synthon containing a bromine atom or a suitable leaving group. An example would be a brominated α,β-unsaturated aldehyde or ketone.

Cyclocondensation: The final step would be the cyclocondensation reaction between triphenylmethyl hydrazine and the brominated 3-carbon synthon to form the 3-bromopyrazole ring directly functionalized with the triphenylmethyl group at the N1 position. The regioselectivity of this cyclization would need to be carefully controlled.

Optimization of Reaction Conditions for Enhanced Efficiency and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and side products. For the synthesis of this compound, the N-alkylation step is a critical point for optimization.

Key parameters for optimization include:

Solvent: The solvent can affect the solubility of the reactants and the reaction rate. Aprotic polar solvents like DMF, DMSO, and acetonitrile are commonly used for N-alkylation reactions.

Temperature: The reaction temperature can be adjusted to control the reaction rate. While some alkylations proceed at room temperature, others may require heating to achieve a reasonable rate. For regioselective reactions, lower temperatures can sometimes improve selectivity. organic-chemistry.org

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time to ensure complete conversion without the formation of degradation products.

Table 2: Potential Optimization Parameters for N-Alkylation of 3-Bromopyrazole

| Parameter | Conditions to Test | Desired Outcome |

|---|---|---|

| Base | NaH, K2CO3, Cs2CO3 | High yield, minimal side reactions |

| Solvent | THF, DMF, Acetonitrile | Good solubility, high reaction rate |

| Temperature | 0°C, Room Temperature, 50°C, 80°C | Optimal rate and selectivity |

| Concentration | 0.1 M, 0.5 M, 1.0 M | Maximize reaction efficiency |

Sustainable and Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of this compound.

Solvent-Free Reactions: The N-alkylation of pyrazoles can often be performed under solvent-free conditions, for instance, by using microwave irradiation with a solid support like sodium hydrogen carbonate. researchgate.net This approach eliminates the use of volatile organic solvents, reducing waste and environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating. This technique could be applied to both the bromination and N-alkylation steps.

Use of Greener Solvents: When a solvent is necessary, replacing hazardous solvents like DMF with more environmentally friendly alternatives such as water or glycerol (B35011) could be explored, especially for the cyclocondensation step in a convergent synthesis. sci-hub.se

Catalytic Methods: Employing catalytic methods, such as the acid-catalyzed N-alkylation mentioned earlier, reduces the amount of reagents needed and simplifies purification, thereby minimizing waste. semanticscholar.orgmdpi.com

By incorporating these green chemistry approaches, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.

Challenges and Innovations in the Synthesis of Sterically Hindered Bromopyrazoles

The synthesis of sterically hindered bromopyrazoles, such as this compound, is primarily complicated by the steric bulk of the substituents, which can significantly influence reactivity and regioselectivity. The triphenylmethyl group, in particular, poses a considerable challenge in the N-alkylation of the pyrazole ring.

The N-alkylation of unsymmetrical pyrazoles can result in a mixture of two regioisomers. In the case of 3-bromopyrazole, alkylation can occur at either the N1 or N2 position. The presence of the bulky trityl group generally directs the alkylation to the less sterically hindered nitrogen atom. researchgate.netsemanticscholar.org For 3-bromopyrazole, the N1 position is typically favored to minimize steric clash with the adjacent bromo substituent. However, achieving high regioselectivity can be challenging and often requires careful optimization of reaction conditions, including the choice of base, solvent, and temperature.

Traditional N-alkylation methods often rely on strong bases to deprotonate the pyrazole, followed by reaction with an alkyl halide. While effective for smaller alkyl groups, these conditions can be problematic for sterically demanding electrophiles like triphenylmethyl chloride, leading to low yields or the formation of side products.

To address these challenges, innovative approaches have been developed. One such strategy involves the use of milder reaction conditions and alternative activating agents. For instance, acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates has been shown to be effective for introducing bulky substituents. This method avoids the need for strong bases and can proceed under milder conditions.

Another innovative approach to overcome the challenges of regioselectivity in the synthesis of substituted pyrazoles involves enzymatic catalysis. Engineered enzymes have demonstrated the ability to perform highly regioselective N-alkylation of pyrazoles with simple haloalkanes, offering a green and efficient alternative to traditional chemical methods. nih.gov While not yet specifically reported for the synthesis of this compound, this biocatalytic approach holds promise for the synthesis of sterically hindered pyrazoles with high precision.

Furthermore, the choice of the synthetic route itself represents an innovation in managing steric hindrance. By opting to introduce the bulky trityl group in the final step, the preceding bromination reaction can be carried out on a less sterically encumbered pyrazole precursor, leading to higher efficiency and easier purification.

The synthesis of the key precursor, 3-bromopyrazole, also presents its own set of challenges, primarily related to controlling the regioselectivity of the bromination reaction. Direct bromination of pyrazole can lead to a mixture of mono-, di-, and tri-brominated products. To achieve selective bromination at the 3-position, various strategies have been employed. One common method involves the use of a protecting group on one of the nitrogen atoms to direct the bromination. For example, a dimethylaminosulfonyl group can be used to protect the N1 position, allowing for selective bromination at C3, followed by removal of the protecting group. chemicalbook.com Another reported method for the synthesis of 3-bromopyrazole involves the reaction of pyrazole with potassium dichromate in hydrobromic acid, which has been shown to provide the desired product in good yield. chemicalbook.comguidechem.com

Reaction Chemistry and Functionalization of 3 Bromo 1 Triphenylmethyl 1h Pyrazole

Transformations Involving the Bromine Atom at C3

The reactivity of the C3-bromine atom is central to the synthetic utility of 3-Bromo-1-(triphenylmethyl)-1H-pyrazole. This functionality serves as a linchpin for introducing diverse substituents onto the pyrazole (B372694) core, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. For N-protected 3-bromopyrazoles, these methods are particularly effective, as the protecting group prevents the catalyst's inhibition that can occur with free N-H azoles. nih.gov The C3 position of the pyrazole ring is readily functionalized using these techniques.

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. illinois.eduwikipedia.org This reaction is highly effective for the arylation, heteroarylation, or vinylation of the 3-position of the pyrazole ring. The N-trityl group ensures that the reaction proceeds cleanly without the complications associated with the acidic N-H proton of unprotected pyrazoles. nih.gov

The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂ or utilized directly with complexes such as Pd(PPh₃)₄. The choice of ligand is crucial for an efficient catalytic cycle; bulky, electron-rich phosphine (B1218219) ligands like XPhos or dppf are often effective for coupling heteroaryl bromides. nih.govnih.gov A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is required to activate the boronic acid for the transmetalation step. organic-chemistry.orgyonedalabs.com

Below are representative examples of Suzuki-Miyaura coupling reactions with this compound.

| Boronic Acid Partner | Catalytic System | Base/Solvent | Product | Yield Range |

|---|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / DME, H₂O | 3-Phenyl-1-(triphenylmethyl)-1H-pyrazole | Good to Excellent nih.gov |

| 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ / EtOH, H₂O | 3-(4-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole | Good to Excellent nih.gov |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ / DME, H₂O | 3-(Thiophen-2-yl)-1-(triphenylmethyl)-1H-pyrazole | Good nih.gov |

| (E)-Styrylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 3-((E)-Styryl)-1-(triphenylmethyl)-1H-pyrazole | Moderate to Good |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst, such as CuI. organic-chemistry.org It provides a direct route to 3-alkynylpyrazoles, which are valuable precursors for further synthetic transformations. The reaction is generally carried out under mild conditions with an amine base, like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which also serves as the solvent in some cases. organic-chemistry.org

For this compound, the Sonogashira coupling allows for the introduction of various substituted and unsubstituted acetylenic moieties at the C3 position. The standard catalyst system involves a palladium source, such as PdCl₂(PPh₃)₂, and a copper(I) salt. nih.gov

The table below illustrates the scope of the Sonogashira coupling for the alkynylation of this compound.

| Terminal Alkyne Partner | Catalytic System | Base/Solvent | Product | Yield Range |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Dioxane | 3-(Phenylethynyl)-1-(triphenylmethyl)-1H-pyrazole | Good to Excellent nih.gov |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 3-((Trimethylsilyl)ethynyl)-1-(triphenylmethyl)-1H-pyrazole | Excellent researchgate.net |

| 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | DIPA / DMF | 3-(Hept-1-yn-1-yl)-1-(triphenylmethyl)-1H-pyrazole | Good |

| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N / Acetonitrile (B52724) | 3-(3-Hydroxyprop-1-yn-1-yl)-1-(triphenylmethyl)-1H-pyrazole | Good |

The Heck-Mizoroki reaction creates a substituted alkene through the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. wikipedia.orglibretexts.org This transformation is a powerful tool for the vinylation of the pyrazole C3 position. A significant challenge in Heck reactions with electron-rich heteroaryl bromides can be a competing debromination side reaction. beilstein-journals.org However, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and additives, can favor the desired alkenylation product. beilstein-journals.org

Typical conditions involve a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst with a phosphine ligand like triphenylphosphine (B44618) (PPh₃). An organic base such as triethylamine (TEA) is commonly used to neutralize the hydrogen bromide generated during the reaction. beilstein-journals.org The addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can also enhance reactivity and yield. beilstein-journals.org

The following table presents potential Heck-Mizoroki reactions involving this compound.

| Alkene Partner | Catalytic System | Base/Solvent | Product | Yield Range |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ / PPh₃ | TEA / DMF | 3-((E)-Styryl)-1-(triphenylmethyl)-1H-pyrazole | Moderate to Good |

| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | TEA / Acetonitrile | (E)-Butyl 3-(1-(triphenylmethyl)-1H-pyrazol-3-yl)acrylate | Good beilstein-journals.org |

| Acrylonitrile | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ / DMA | (E)-3-(1-(triphenylmethyl)-1H-pyrazol-3-yl)acrylonitrile | Moderate |

| 4-Vinylpyridine | Pd(OAc)₂ / PPh₃ | TEA / DMF | 4-((E)-2-(1-(triphenylmethyl)-1H-pyrazol-3-yl)vinyl)pyridine | Moderate to Good |

The Stille coupling is another versatile method for carbon-carbon bond formation, involving the reaction of an organohalide with an organotin reagent (organostannane), catalyzed by palladium. organic-chemistry.org This reaction tolerates a wide variety of functional groups and can be used to couple aryl, vinyl, and alkyl groups to the pyrazole C3 position. A key advantage is the stability of organostannane reagents, although their toxicity is a significant drawback. organic-chemistry.org The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination steps.

The catalytic system often consists of a palladium source like Pd(PPh₃)₄ or Pd₂(dba)₃. In some cases, additives such as Cu(I) salts or lithium chloride can accelerate the transmetalation step.

The table below provides examples of Stille coupling reactions.

| Organostannane Partner | Catalytic System | Solvent | Product | Yield Range |

|---|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 3-Phenyl-1-(triphenylmethyl)-1H-pyrazole | Good |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | THF | 3-Vinyl-1-(triphenylmethyl)-1H-pyrazole | Good |

| Tributyl(2-furyl)stannane | Pd(PPh₃)₄ / CuI | DMF | 3-(Furan-2-yl)-1-(triphenylmethyl)-1H-pyrazole | Good |

| Trimethyl(ethynyl)stannane | Pd₂(dba)₃ / AsPh₃ | Dioxane | 3-Ethynyl-1-(triphenylmethyl)-1H-pyrazole | Moderate to Good |

Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom at the C3 position of this compound is generally challenging. The pyrazole ring is an electron-rich π-excessive heterocycle, which disfavors the addition of a nucleophile required to form the intermediate Meisenheimer complex. Furthermore, the C3 position is not significantly activated by electron-withdrawing groups within the pyrazole ring itself.

Consequently, functionalization of the C3-bromo position is overwhelmingly achieved through the aforementioned transition metal-catalyzed cross-coupling reactions rather than classical nucleophilic substitution pathways. Attempts to displace the bromide with common nucleophiles like alkoxides, amines, or cyanides typically require harsh reaction conditions (high temperatures and pressures) and often result in low yields or decomposition. For these reasons, SₙAr reactions are not a synthetically viable or commonly reported strategy for the functionalization of this particular compound.

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

The bromine atom at the C3 position of this compound is a key functional handle for introducing a wide array of substituents through metal-halogen exchange. This reaction is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species, which can then act as a potent nucleophile. wikipedia.org The process typically involves treating the bromo-pyrazole with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). tcnj.edu

The reaction is generally performed under anhydrous conditions at low temperatures, typically -78 °C, in an ethereal solvent like tetrahydrofuran (B95107) (THF) to prevent undesirable side reactions. tcnj.edu The exchange is kinetically controlled and rapid, replacing the bromine atom with a lithium atom to form 3-lithio-1-(triphenylmethyl)-1H-pyrazole. harvard.edu This lithiated intermediate is highly reactive and can be "quenched" by adding a suitable electrophile, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond at the C3 position. mdpi.com The outcome of the reaction is often dependent on the specific electrophile used in the quenching step. mdpi.com

This two-step sequence provides a reliable and versatile method for the synthesis of 3-substituted pyrazoles, which are otherwise challenging to access directly. The triphenylmethyl group is stable under these conditions and serves to protect the N1 position of the pyrazole ring.

| Reagent System | Reaction Type | Intermediate | Electrophile (E+) | Product |

| 1. n-BuLi or t-BuLi, THF, -78 °C 2. Electrophile (E+) | Halogen-Metal Exchange | 3-Lithio-1-(triphenylmethyl)-1H-pyrazole | Carbon Dioxide (CO₂) | 1-(Triphenylmethyl)-1H-pyrazole-3-carboxylic acid |

| Aldehydes (RCHO) | α-(1-(Triphenylmethyl)-1H-pyrazol-3-yl)alkanol | |||

| Ketones (R₂CO) | α,α-Dialkyl-1-(triphenylmethyl)-1H-pyrazole-3-methanol | |||

| Alkyl Halides (R-X) | 3-Alkyl-1-(triphenylmethyl)-1H-pyrazole | |||

| Trimethylsilyl chloride (TMSCl) | 3-(Trimethylsilyl)-1-(triphenylmethyl)-1H-pyrazole |

Reactivity of the Pyrazole Ring System

The pyrazole ring is an electron-rich five-membered heterocycle that exhibits characteristic aromatic reactivity. The two adjacent nitrogen atoms significantly influence the electron distribution within the ring, dictating the regioselectivity of various transformations. nih.gov Functionalization can be achieved through several distinct strategies, including classical electrophilic aromatic substitution, modern C-H activation techniques, and deprotonation to form pyrazole anions.

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of aromatic systems, including pyrazole. wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org For the pyrazole nucleus, substitution occurs preferentially at the C4 position, which is the most electron-rich and nucleophilic site. nih.gov

In this compound, the C4 position is unsubstituted and thus available for electrophilic attack. The regiochemical outcome is governed by the directing effects of the existing substituents. The C3-bromo group is a deactivating substituent but acts as an ortho, para-director; in this heterocyclic system, it directs incoming electrophiles to the adjacent C4 position. The large triphenylmethyl group at the N1 position sterically hinders the C5 position, further favoring substitution at C4. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. lumenlearning.com

| Reaction | Reagents | Electrophile | Position of Substitution | Product |

| Nitration | HNO₃ / H₂SO₄ | Nitronium ion (NO₂⁺) | C4 | 3-Bromo-4-nitro-1-(triphenylmethyl)-1H-pyrazole |

| Bromination | Br₂ or NBS | Bromonium ion (Br⁺) | C4 | 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | Sulfur trioxide (SO₃) | C4 | This compound-4-sulfonic acid |

Recent advances in synthetic methodology have enabled the direct functionalization of C-H bonds, providing a more atom-economical alternative to traditional cross-coupling or substitution reactions that require pre-functionalized substrates. rsc.org For this compound, the C-H bonds at the C4 and C5 positions are potential targets for such transformations.

Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for directed C-H activation. nih.govrsc.org In pyrazole systems, the lone pair of electrons on the N2 nitrogen atom can serve as a directing group, coordinating to the metal catalyst and positioning it in proximity to the C5-H bond. This chelation assistance facilitates the cleavage of the C5-H bond and subsequent coupling with a reaction partner, such as an aryl halide, to form a new C-C bond regioselectively at the C5 position. researchgate.net While C4 functionalization is also possible, directed C-H activation often favors the C5 position due to the formation of a stable five-membered metallacyclic intermediate. academie-sciences.fr

The hydrogen atoms on the pyrazole ring possess a degree of acidity that can be exploited for selective functionalization. The C5-H bond is the most acidic carbon-hydrogen bond in the pyrazole nucleus due to the inductive electron-withdrawing effect of the adjacent sp²-hybridized nitrogen atom (N1). rsc.org

Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or phenyllithium, at low temperatures can selectively remove the C5 proton. rsc.orgrsc.org This deprotonation generates a 5-lithio-1-(triphenylmethyl)-3-bromopyrazole intermediate. This pyrazole anion is a strong nucleophile and readily reacts with a variety of electrophiles in a manner analogous to the lithiated species generated from metal-halogen exchange, but yielding products substituted at the C5 position. This strategy provides a complementary method to C-H activation for achieving C5 functionalization.

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

With multiple, selectively addressable reactive sites, this compound serves as a versatile building block for the synthesis of more complex molecular scaffolds. nih.govmdpi.com Its ability to undergo functionalization at the C3, C4, and C5 positions allows for its incorporation into a wide range of target molecules, including pharmaceuticals, agrochemicals, and materials.

The strategic functionalization of the pyrazole core is a powerful approach for the construction of fused heterocyclic systems, which are prevalent in medicinally important compounds. nih.govresearchgate.net this compound is an excellent precursor for such syntheses.

Several synthetic strategies can be envisioned. For instance, a palladium-catalyzed intramolecular direct arylation can be employed. researchgate.net In this approach, a side chain containing an aryl halide, attached at the N1 position (after removal of the trityl group) or at the C5 position, can undergo a cyclization reaction to form a new ring fused to the pyrazole core. An alternative pathway involves a sequential functionalization approach. For example, the C3 position can be functionalized via metal-halogen exchange, and the C5 position can be modified via deprotonation. The two newly introduced substituents can then be designed to react with each other in a subsequent cyclization step, leading to the formation of a fused ring system. Such strategies have been used to access diverse structures like pyrazolopyridines and pyrazolo[5,1-a]isoindoles. researchgate.netnih.gov

Precursor to Structurally Complex Organic Molecules

This compound serves as a versatile building block for the synthesis of more complex organic molecules, primarily due to the presence of three key structural features: the reactive carbon-bromine bond, the aromatic pyrazole scaffold, and the bulky N-trityl protecting group.

The bromine atom at the 3-position of the pyrazole ring is the primary site for chemical modification. Bromo(hetero)arenes are well-established precursors for a variety of metal-catalyzed cross-coupling reactions. researchgate.net This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control. The pyrazole nucleus itself is a privileged scaffold in medicinal chemistry and materials science, and the ability to functionalize it at a specific position is crucial for developing new compounds. mdpi.comnih.gov

The triphenylmethyl (trityl) group at the N1 position plays a dual role. Firstly, it acts as a robust protecting group, preventing unwanted reactions at the pyrazole nitrogen. Secondly, its significant steric bulk influences the regioselectivity of reactions at other sites on the ring, directing incoming reagents and catalysts. nih.gov

The utility of this compound as a precursor is demonstrated by its potential to undergo a range of powerful synthetic transformations. These reactions leverage the C-Br bond to introduce diverse functional groups and build molecular complexity. A study on the closely related isomer, 4-bromo-1H-1-tritylpyrazole, highlights the practical application of this strategy in palladium-catalyzed amination reactions, demonstrating its capacity to form new C-N bonds. nih.gov The principles of these reactions are directly applicable to the 3-bromo isomer.

Below is a table outlining potential synthetic transformations for which this compound is a suitable precursor.

| Reaction Type | Reagents/Catalyst | Product Class | Significance |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | 3-Aryl-1-tritylpyrazoles | Formation of C-C bonds to synthesize biaryl structures. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-Alkynyl-1-tritylpyrazoles | Formation of C-C bonds to introduce linear alkyne moieties. |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Base | 3-Amino-1-tritylpyrazoles | Formation of C-N bonds, crucial for many biologically active molecules. nih.gov |

| Heck Coupling | Alkene, Pd catalyst, Base | 3-Alkenyl-1-tritylpyrazoles | Formation of C-C bonds to introduce vinyl groups. |

| Stille Coupling | Organostannane (R-SnR'₃), Pd catalyst | 3-Alkyl/Aryl-1-tritylpyrazoles | Versatile C-C bond formation. |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi, then Electrophile (E⁺) | 3-E-1-tritylpyrazoles | Generation of a pyrazolyl anion for reaction with various electrophiles. researchgate.net |

Conformational Analysis and Steric Effects on Reactivity

The chemical reactivity of this compound is not solely governed by the electronic nature of its functional groups but is also heavily dictated by its three-dimensional structure. The conformational preferences and the immense steric hindrance imposed by the trityl group are critical factors that control reaction pathways and outcomes.

Influence of the Triphenylmethyl Group on Reaction Pathways and Stereochemical Outcomes

The triphenylmethyl (trityl) group is one of the most sterically demanding protecting groups used in organic synthesis. Its propeller-like conformation, consisting of three phenyl rings attached to a central carbon, creates a large, sterically congested environment around the N1 position of the pyrazole ring to which it is attached.

This steric bulk has several profound consequences on the molecule's reactivity:

Site-Selectivity: The trityl group effectively blocks the N1-position and shields the adjacent C5-position of the pyrazole ring. This steric shielding directs incoming reagents, especially large catalytic complexes, to the more accessible C3 and C4 positions, thereby controlling regioselectivity.

Reaction Feasibility and Conditions: The steric hindrance can prevent certain reactions from occurring or necessitate harsher reaction conditions. For example, in coupling reactions, the approach of the bulky catalyst to the C-Br bond at the C3 position is sterically encumbered. This can influence the choice of catalyst and ligands required to achieve efficient transformation. Research on the amination of 4-bromo-1-tritylpyrazole found that palladium catalysts were effective for coupling with aromatic amines, but copper(I) catalysts were required for less bulky alkylamines, demonstrating that the steric profile of the substrate dictates the optimal reaction pathway. nih.gov

Stereochemical Control: By obstructing one face of the pyrazole ring, the trityl group can force reagents to approach from the less hindered face. In reactions involving the creation of new stereocenters on side chains attached to the pyrazole, this can lead to high levels of diastereoselectivity.

The following table summarizes the anticipated influence of the trityl group on various reaction types.

| Reaction Type | Influence of Trityl Group | Anticipated Outcome |

|---|---|---|

| Cross-Coupling at C3 | Hinders approach of bulky catalysts (e.g., Pd complexes) to the C3-Br bond. | May require specific ligands to facilitate oxidative addition; reaction rates may be slower compared to less hindered substrates. |

| Electrophilic Substitution at C4 | Shields the pyrazole ring, potentially deactivating it and hindering the approach of the electrophile. | Reactions may require stronger electrophiles or Lewis acid catalysis. Regioselectivity is enhanced for the C4 position. |

| Deprotection (Trityl Removal) | N/A (The group is being removed). | Typically achieved under acidic conditions, regenerating the N-H pyrazole. |

| Reactions at a C3-Side Chain | Phenyl rings can restrict rotation and influence the preferred conformation of the side chain. | Can induce stereoselectivity in reactions occurring on the side chain by dictating the most stable reactive conformation. |

Intramolecular Interactions and Their Impact on Chemical Transformations

The conformation of this compound is not static; it is influenced by a network of subtle intramolecular interactions. These non-covalent forces, though weak individually, collectively determine the molecule's preferred three-dimensional shape, which in turn impacts its reactivity.

The primary intramolecular interaction is steric repulsion between the large trityl group and the bromine atom at the adjacent C3 position. This repulsion forces the molecule to adopt a conformation that maximizes the distance between these groups. This likely involves significant twisting of the bond between the pyrazole N1 atom and the trityl's central carbon, as well as a specific rotational orientation of the trityl's three phenyl rings.

Beyond simple steric clashes, other potential interactions include:

C-H···π Interactions: The hydrogen atoms on the pyrazole ring (at C4 and C5) or on the trityl's phenyl rings could potentially interact with the π-electron clouds of adjacent phenyl rings.

C-H···Br Interactions: Weak hydrogen bonds could exist between the ortho-hydrogens of one of the trityl's phenyl rings and the lone pairs of the bromine atom.

These interactions lock the molecule into a low-energy ground-state conformation. Any chemical transformation must proceed from this conformation, and the energy required to reach the reaction's transition state will be influenced by these pre-existing interactions. For instance, if a reaction requires the molecule to adopt a high-energy, sterically crowded conformation to reach the transition state, the activation energy for that reaction will be high, and the reaction rate will be slow. Conversely, if the transition state is stabilized by favorable intramolecular interactions, the reaction will be accelerated.

Therefore, the interplay of steric repulsion and weaker attractive forces dictates the conformational landscape of the molecule. This landscape determines the accessibility of reactive sites and the energetic feasibility of different reaction pathways, ultimately impacting the efficiency and outcome of chemical transformations. mdpi.com

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It relies on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR spectra are the first step in the structural analysis of a molecule like 3-Bromo-1-(triphenylmethyl)-1H-pyrazole.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the pyrazole (B372694) ring and the triphenylmethyl (trityl) group. The integration of these signals would correspond to the number of protons in each environment. Chemical shifts would be influenced by the electron-withdrawing bromine atom and the aromatic rings.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In this compound, distinct signals would be expected for the carbons of the pyrazole ring, the quaternary carbon of the trityl group, and the carbons of the phenyl rings. The chemical shifts of the pyrazole carbons would be particularly informative about the substitution pattern. For the related compound, 1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole, the ¹³C NMR spectrum in CDCl₃ shows a range of chemical shifts that help in identifying the different carbon environments. nih.gov

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within heterocyclic systems like pyrazole. The chemical shifts of the two nitrogen atoms in the pyrazole ring would provide insight into their hybridization and involvement in the aromatic system. Protonation studies using ¹⁵N NMR can also be conducted to determine the site of protonation, which is a crucial aspect of the reactivity and biological activity of such molecules.

A representative table of expected ¹H and ¹³C NMR chemical shifts for a related 1-(triphenylmethyl)-pyrazole derivative is provided below for illustrative purposes. nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole Ring Protons | 6.53–7.72 (multiplet) | 102.80, 103.35, 140.47 |

| Phenyl Ring Protons | 6.53–7.72 (multiplet) | 126.48-136.16 |

| Trityl Quaternary Carbon | - | 79.55, 80.35 |

Note: The data presented is for a co-crystal of 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole and 1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole and is intended to be illustrative of the types of signals expected. nih.gov

Two-dimensional (2D) NMR experiments are essential for establishing the complete bonding framework and the through-space relationships between atoms in this compound.

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the context of this compound, a COSY spectrum would show correlations between the adjacent protons on the pyrazole ring, if present, and within the phenyl rings of the trityl group. This helps to piece together the spin systems within the molecule.

The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. For this compound, the HSQC spectrum would show cross-peaks connecting the signals of each proton to the signal of the carbon atom it is bonded to. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

The HMBC experiment is crucial for establishing long-range connectivity between protons and carbons, typically over two to three bonds. This technique is particularly valuable for identifying connections to quaternary carbons, such as the C-3 carbon bearing the bromine atom and the quaternary carbon of the trityl group in this compound. HMBC correlations would be expected between the pyrazole protons and the carbons of the trityl group, confirming the N-1 substitution.

| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds |

| Pyrazole H-4 | Pyrazole C-3, Pyrazole C-5 | 2 |

| Pyrazole H-5 | Pyrazole C-4, Pyrazole C-3 | 2, 3 |

| Phenyl Protons | Phenyl Carbons (ortho, meta) | 2, 3 |

| Pyrazole H-5 | Trityl Quaternary Carbon | 3 |

Note: This is a hypothetical representation of expected HMBC correlations for this compound.

The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. It detects through-space correlations based on the Nuclear Overhauser Effect. For this compound, NOESY would be instrumental in confirming the three-dimensional structure. For instance, correlations would be expected between the protons of the phenyl rings of the trityl group and the protons on the pyrazole ring, providing evidence for their spatial arrangement.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

X-ray Crystallography

Detailed experimental data from single-crystal X-ray diffraction for this compound, which would provide the absolute structure and conformational details, are not available in the public domain based on a comprehensive search of scientific literature. Such an analysis would be expected to reveal the precise spatial orientation of the bromo-substituted pyrazole ring relative to the bulky triphenylmethyl (trityl) group. For a closely related compound, 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole, X-ray data shows significant dihedral angles between the pyrazole ring and the three phenyl rings of the trityl group, indicating a non-planar conformation. mdpi.com

An analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen bonds or π-stacking, that dictate the supramolecular architecture of this compound cannot be performed as the crystallographic data is not publicly available. In related brominated pyrazole structures, intermolecular interactions like C—H···Br hydrogen bonds have been observed to link molecules into specific motifs. mdpi.com

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

Specific high-resolution mass spectrometry (HRMS) data for this compound could not be located in the reviewed literature. This technique would be essential for unequivocally verifying its elemental composition and confirming the molecular formula, C₂₂H₁₇BrN₂.

A detailed analysis of the mass spectrometry fragmentation pattern for this compound is not available in the surveyed scientific databases. Such an analysis would be anticipated to show characteristic fragmentation pathways, including the loss of the stable triphenylmethyl cation or radical, which is a common feature for compounds containing this bulky group. The fragmentation of the bromopyrazole ring itself would also provide key structural information.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental infrared (IR) spectroscopy data for this compound is not available in the public scientific literature. A theoretical IR spectrum would be expected to display characteristic absorption bands for the C-Br stretching vibration, the aromatic C-H and C=C stretching of the pyrazole and phenyl rings, and the C-N stretching vibrations of the pyrazole ring. In the IR spectra of related 4-halogenated-1H-pyrazoles, N-H stretching bands are observed in the region of 3100-3180 cm⁻¹, though this band would be absent in the N-substituted target compound. mdpi.com

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to model the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Conformational AnalysisDensity Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. A typical study would involve:

Geometry Optimization: Calculating the lowest energy arrangement of atoms in the molecule to determine its most stable three-dimensional shape. This would reveal key bond lengths, bond angles, and dihedral angles.

Electronic Structure: Analyzing the distribution of electrons within the molecule. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's stability.

Conformational Analysis: Investigating different spatial arrangements (conformers) of the molecule, particularly the orientation of the bulky triphenylmethyl (trityl) group relative to the pyrazole (B372694) ring. DFT calculations would determine the relative energies of these conformers to identify the most stable ones.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. mdpi.com

Conformational Flexibility and Dynamics of the Triphenylmethyl GroupThe triphenylmethyl group is large and can rotate around its bond to the pyrazole nitrogen. MD simulations could be used to:

Track the rotational motion of the three phenyl rings.

Determine the preferred orientations and the energy barriers to rotation.

Understand how the flexibility of this group might influence the molecule's interactions with its environment.

Solvent Effects on Molecular Conformation and ReactivityThe solvent in which a molecule is dissolved can significantly impact its shape and behavior. MD simulations can explicitly model the interactions between the solute (3-Bromo-1-(triphenylmethyl)-1H-pyrazole) and solvent molecules. Such simulations would help clarify:

How different solvents (e.g., polar vs. non-polar) affect the conformational preferences of the trityl group.

The stability of the molecule in various solvent environments.

How the solvent might influence the accessibility of reactive sites on the pyrazole ring.

Reaction Mechanism Studies

Theoretical methods are invaluable for exploring the pathways of chemical reactions. For this compound, this could involve studying its behavior in reactions such as nucleophilic substitution at the bromine-bearing carbon. Computational studies would calculate the energies of reactants, transition states, and products to map out the most likely reaction pathway and determine the activation energy, providing insight into reaction rates and feasibility.

Unfortunately, without specific published research on this compound, it is not possible to provide the detailed findings and data tables required by the requested article structure.

In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of available scientific literature reveals a notable absence of specific theoretical and computational investigations focused on the chemical compound this compound. Despite the broad interest in the computational analysis of pyrazole derivatives for applications in medicinal chemistry and materials science, this particular substituted pyrazole has not been the subject of detailed studies concerning its reaction mechanisms, transition states, or the energetic profiles of its chemical transformations.

The pyrazole ring is a well-recognized scaffold in drug design, and computational methods such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), and molecular docking are frequently employed to understand the properties and potential applications of its derivatives. researchgate.neteurjchem.comresearchgate.net These studies are crucial for predicting the behavior of molecules, elucidating reaction pathways, and designing new compounds with desired functionalities. nih.govresearchgate.net For instance, computational chemistry is instrumental in predicting the regioselectivity of electrophilic substitution on the pyrazole ring and in calculating the energetic barriers of various reactions. nih.govmdpi.com

However, the specific computational elucidation of transition states, reaction pathways, energetic profiles, and kinetic analyses for this compound, as outlined in the requested article structure, is not documented in existing research. Such studies would require sophisticated computational modeling to map the potential energy surface of its reactions, identify the geometry of transition states, and calculate the activation energies, thereby providing a deep understanding of its reactivity.

Similarly, while the principles of ligand design based on computational data are well-established for the broader class of pyrazole compounds, nih.govnih.govrsc.org these principles have not been specifically derived from or applied to data for this compound. Ligand-based drug design often utilizes known active compounds to develop pharmacophore models and QSARs to guide the synthesis of new, more potent analogues. nih.govazolifesciences.com The application of these computational tools is contingent on the availability of experimental or calculated data for the specific compound of interest.

Coordination Chemistry of 3 Bromo 1 Triphenylmethyl 1h Pyrazole As a Ligand Precursor

Pyrazole (B372694) Derivatives as Ligands in Transition Metal Complexes

Pyrazole and its derivatives are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. nih.gov This structural feature allows them to act as versatile ligands in coordination chemistry. researchgate.net The presence of a lone pair of electrons on the sp2-hybridized nitrogen atom (the pyridinic nitrogen) enables pyrazoles to coordinate to metal centers. nih.gov The coordination chemistry of pyrazole-based ligands is rich and varied, with the potential for the formation of mononuclear, dinuclear, and polynuclear complexes. researchgate.netresearchgate.net

The donor ability of the pyrazole motif can be modulated by the substituents on the ring, which in turn influences the properties of the resulting metal complexes. researchgate.net This tunability has led to the extensive use of pyrazolyl metal complexes as catalysts in various organic transformations. researchgate.net The structural flexibility of pyrazole ligands is another key advantage, allowing for the design of ligands with specific steric and electronic properties to meet the requirements of a particular application. researchgate.net

The coordination of pyrazole ligands to a metal center can also activate the ligand for further reactions, a principle that is exploited in the design of bifunctional catalysts. nih.gov For instance, the coordination to a Lewis acidic metal center can increase the Brønsted acidity of a proton on the pyrazole ring, facilitating deprotonation and subsequent reactivity. nih.gov

Table 1: Examples of Transition Metal Complexes with Pyrazole-Based Ligands

| Metal Ion | Pyrazole Ligand | Coordination Geometry | Application | Reference |

| Copper(II) | 3,5-dimethyl-1H-pyrazole | Square-pyramidal | Catalysis | researchgate.net |

| Zinc(II) | 3-amino-4-acetyl-5-methylpyrazole | Not specified | Not specified | researchgate.net |

| Ruthenium(II) | 2,6-bis(1H-pyrazol-3-yl)pyridine | Octahedral | Catalysis | nih.gov |

| Nickel(II) | Pyrazole | Polymeric | Not specified | southwales.ac.uk |

| Copper(II) | 4-bromo-3,5-dimethylpyrazole | Trigonal-bipyramidal | Not specified | dnu.dp.ua |

Potential Coordination Modes of 3-Bromo-1-(triphenylmethyl)-1H-pyrazole

Based on the general principles of pyrazole coordination chemistry, this compound is expected to coordinate to metal centers primarily through the nitrogen atom at the 2-position of the pyrazole ring.

The most common coordination mode for pyrazole derivatives involves the donation of the lone pair of electrons from the sp2-hybridized nitrogen atom to a metal center. mdpi.comnih.gov This N-coordination is a well-established feature of pyrazole chemistry and is the basis for the formation of a vast array of metal complexes. researchgate.netnih.gov In the case of this compound, the nitrogen atom at the 2-position is sterically accessible for coordination to a metal ion. The bulky triphenylmethyl group at the 1-position is not expected to completely block this coordination, although it will certainly influence the steric environment around the metal center.

The bromine atom at the 3-position of the pyrazole ring introduces an additional functional group that can participate in subsequent reactions. While the bromine atom itself is a poor ligand for most transition metals, its presence opens up possibilities for post-coordination modification of the ligand. For instance, the bromine atom could be a site for cross-coupling reactions, allowing for the introduction of other functional groups onto the pyrazole ring after the complex has been formed. This strategy can be used to synthesize more complex and tailored ligands within the coordination sphere of the metal. The bromination of pyrazole derivatives is a known synthetic route, and the resulting bromo-substituted pyrazoles can be used to construct more elaborate molecular architectures. dnu.dp.ua

Influence of the Triphenylmethyl Substituent on Coordination Geometry, Stability, and Ligand Field

The triphenylmethyl (trityl) group is a bulky substituent that is known to exert a significant steric influence on the molecules to which it is attached. acs.org In the context of this compound, the trityl group at the 1-position will have several important effects on the coordination chemistry of the ligand.

Coordination Geometry: The steric bulk of the trityl group is likely to favor the formation of complexes with lower coordination numbers. It will also influence the arrangement of other ligands around the metal center, potentially leading to distorted coordination geometries. The large size of the trityl group can create a "pocket" around the metal center, which can be exploited in catalysis to control the selectivity of reactions.

Stability: The steric hindrance provided by the trityl group can enhance the kinetic stability of the resulting metal complexes by preventing the approach of other ligands or solvent molecules that could lead to decomposition.

Ligand Field: The electronic effect of the triphenylmethyl group is generally considered to be weakly electron-donating. africaresearchconnects.com This will have a subtle influence on the ligand field strength of the pyrazole, which in turn affects the electronic properties of the metal center, such as its redox potential and spectroscopic characteristics.

Application of Metal-Pyrazole Complexes in Catalysis

Metal complexes containing pyrazole-based ligands have found widespread application in catalysis, particularly in the field of homogeneous catalysis. nih.govresearchgate.net The versatility of the pyrazole scaffold allows for the design of catalysts with tailored activity and selectivity for a variety of organic transformations.

Pyrazole-metal complexes have been successfully employed as catalysts in a range of reactions, including:

Carbon-Carbon Coupling Reactions: The weak donor ability of the pyrazole motif can enhance the electrophilicity of the metal center, which is beneficial for catalytic processes such as C-C coupling reactions. researchgate.net

Oxidation Reactions: Copper-pyrazole complexes have shown catalytic activity in the oxidation of catechols, mimicking the function of catecholase enzymes.

Hydrogenation and Dehydrogenation Reactions: Protic pyrazole complexes have been utilized as catalysts for the hydrogenation of carbon dioxide and the dehydrogenation of formic acid. nih.gov

The specific properties of this compound, such as the steric bulk of the trityl group and the potential for post-coordination functionalization at the bromine position, make it an interesting candidate for the development of new catalysts with unique reactivity and selectivity.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Regioselectivity

While established methods for the synthesis of pyrazoles exist, the development of novel routes with improved efficiency, atom economy, and regioselectivity remains a key objective. nih.govresearchgate.net For 3-Bromo-1-(triphenylmethyl)-1H-pyrazole, future synthetic strategies may focus on one-pot or tandem reactions that minimize intermediate purification steps and reduce waste. nih.govnih.gov

Recent advancements in pyrazole (B372694) synthesis that could be adapted include:

Domino C-N Coupling/Hydroamination Reactions: Copper-catalyzed domino reactions of acetylenes and diamines have shown promise for the facile preparation of pyrazoles with high yields. nih.gov

Silver-Catalyzed Synthesis: The use of silver catalysts in the reaction of N'-benzylidene tolylsulfonohydrazides with fluorinated butanoates provides a pathway to trifluoromethylated pyrazoles, a strategy that could be explored for introducing other functional groups. nih.gov

Eco-Compatible Methods: The development of synthesis methods using greener solvents, lower temperatures, and recyclable catalysts will be crucial for sustainable production. mdpi.com

| Synthetic Approach | Potential Advantages for this compound | Key Catalyst/Reagent |

| Domino C-N Coupling/Hydroamination | High regioselectivity, one-pot procedure. nih.gov | Copper (I) iodide |

| Silver-Catalyzed Synthesis from 1,3-Diketones | Access to functionalized pyrazoles with moderate to excellent yields. nih.gov | Silver catalysts |

| Eliminative Nitrilimine-Alkene 1,3-Dipolar Cycloaddition | Excellent yields and high regioselectivity under eco-compatible conditions. mdpi.com | In-situ generated nitrilimines |

Exploration of Advanced Functionalization Strategies and Tandem Reactions

The bromine atom at the 3-position and the triphenylmethyl (trityl) protecting group at the 1-position of the pyrazole ring offer multiple avenues for advanced functionalization. Future research will likely explore novel tandem and multicomponent reactions to build molecular complexity in a single step. nih.govnih.gov

Emerging functionalization strategies include:

Tandem Cross-Coupling/Electrocyclization: This approach allows for the synthesis of 3,4,5-trisubstituted pyrazoles from enol triflates and diazoacetates, offering a pathway to introduce diverse substituents onto the pyrazole core. nih.govacs.org

Multicomponent Reactions (MCRs): MCRs provide a powerful tool for the rapid assembly of complex molecules. mdpi.com Designing MCRs that incorporate this compound as a building block could lead to the discovery of novel compounds with interesting biological activities. nih.gov

C-H Functionalization: Direct C-H functionalization of the pyrazole ring is an atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and scalability. mdpi.comnih.gov The integration of flow chemistry for the synthesis and functionalization of this compound could lead to more efficient and reproducible processes. mit.edursc.orggalchimia.com

Future research in this area may involve:

Continuous-Flow Synthesis: Developing a continuous-flow process for the synthesis of the target compound could enable safer handling of reagents and facilitate large-scale production. mit.edu

Automated Platforms: The use of automated synthesis platforms can accelerate the optimization of reaction conditions and the generation of libraries of derivatives for screening purposes.

| Technology | Potential Application for this compound | Expected Benefits |

| Flow Chemistry | Synthesis and functionalization reactions. mdpi.comnih.gov | Improved safety, scalability, and reproducibility. galchimia.com |

| Automated Synthesis | High-throughput screening of reaction conditions and synthesis of derivatives. | Accelerated discovery and optimization. |

| Telescoped Synthesis | Multi-step synthesis in a continuous flow system. mit.edu | Increased efficiency and reduced waste. |

Advanced Spectroscopic and Structural Methodologies for Complex Systems and Reaction Intermediates

A deeper understanding of the structure and reactivity of this compound and its derivatives requires the application of advanced analytical techniques.

Future research will benefit from:

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can provide real-time monitoring of reactions, helping to elucidate reaction mechanisms and identify transient intermediates. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction will continue to be essential for the unambiguous determination of the three-dimensional structure of complex derivatives and for understanding intermolecular interactions in the solid state. nih.govnih.gov

Advanced Mass Spectrometry: High-resolution mass spectrometry techniques can aid in the characterization of complex reaction mixtures and the identification of byproducts.

Synergistic Approaches Combining Experimental and Computational Studies for Predictive Chemistry

The integration of computational chemistry with experimental work offers a powerful approach for accelerating research and development. eurasianjournals.comnih.gov Quantum mechanical calculations and molecular modeling can provide valuable insights into reaction mechanisms, predict the properties of new compounds, and guide experimental design. nih.govrsc.orgresearchgate.net

Future synergistic approaches include:

DFT Calculations: Density Functional Theory (DFT) can be used to model reaction pathways, predict spectroscopic properties, and understand the electronic structure of molecules. nih.govresearchgate.net

Molecular Docking and Dynamics: For applications in drug discovery, molecular docking and dynamics simulations can predict the binding of pyrazole derivatives to biological targets. researchgate.net

Predictive Modeling: The development of quantitative structure-activity relationship (QSAR) models can help in predicting the biological activity or other properties of new derivatives, thereby prioritizing synthetic efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.